1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate
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Overview
Description
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is a chemical compound with the molecular formula C13H17BrN2O4 and a molecular weight of 345.19 g/mol . This compound is characterized by the presence of a bromopyrimidine moiety, which is known for its applications in various chemical and pharmaceutical research fields.
Preparation Methods
The synthesis of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the reaction of tert-butyl malonate with 5-bromopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromopyrimidine moiety reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-tert-Butyl 3-ethyl 2-(5-bromopyrimidin-2-yl)malonate include:
tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate: Shares the bromopyrimidine moiety but differs in the rest of the molecular structure.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: Contains a different heterocyclic system but is used in similar coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
3-O-tert-butyl 1-O-ethyl 2-(5-bromopyrimidin-2-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-5-19-11(17)9(12(18)20-13(2,3)4)10-15-6-8(14)7-16-10/h6-7,9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZLBXOZQBWCGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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